molecular formula C42H42F8IrN4P-3 B15499229 [Ir(p-F(Me)ppy)2-(4,4'-dtbbpy)]PF6

[Ir(p-F(Me)ppy)2-(4,4'-dtbbpy)]PF6

Cat. No.: B15499229
M. Wt: 978.0 g/mol
InChI Key: CTCUUTXGAMYMFM-UHFFFAOYSA-N
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Description

Significance of Phosphorescent Emitters in Advanced Materials Science

Phosphorescent emitters are materials that can absorb light energy and then release it slowly in the form of light, a process known as phosphorescence. Unlike fluorescence, which is a rapid emission process, phosphorescence involves a change in the electron's spin state, allowing for the harvesting of both singlet and triplet excitons. nih.gov This property is particularly significant in the development of organic light-emitting diodes (OLEDs), where the theoretical internal quantum efficiency can reach 100% with phosphorescent materials, a substantial improvement over fluorescent emitters. nih.govrsc.org The pursuit of highly efficient and stable phosphorescent materials is a key driver in advanced materials science, with applications ranging from next-generation displays and solid-state lighting to biological imaging. rsc.orgumich.edu

Overview of Iridium(III) Coordination Chemistry for Optoelectronic and Catalytic Applications

Iridium(III) complexes are at the forefront of research in optoelectronics and catalysis due to their exceptional properties. google.com The strong spin-orbit coupling induced by the heavy iridium atom facilitates intersystem crossing, leading to highly efficient phosphorescence. nih.gov This makes them ideal candidates for use as emitters in OLEDs and light-emitting electrochemical cells (LEECs). google.comeverand.com The emission color of these complexes can be finely tuned by modifying the ligands, allowing for the creation of red, green, and blue emitters necessary for full-color displays. rsc.orgresearchgate.net

Beyond their use in light-emitting devices, iridium(III) complexes are also powerful photocatalysts. nih.govrsc.org Their ability to absorb visible light and initiate electron or energy transfer processes has been harnessed in a wide range of organic transformations, including cross-coupling reactions and redox catalysis. rsc.orgorgsyn.org The versatility of iridium(III) coordination chemistry allows for the design of catalysts with specific redox potentials and excited-state properties, tailored for particular chemical reactions. cmu.edu

Positioning of [Ir(p-F(Me)ppy)2-(4,4'-dtbbpy)]PF6 within Heteroleptic Iridium(III) Complexes

This compound is classified as a heteroleptic iridium(III) complex. sigmaaldrich.com This means it contains two different types of ligands coordinated to the central iridium ion. Specifically, it features two cyclometalating ligands, 5-fluoro-2-(5-methyl-2-pyridinyl)phenyl (p-F(Me)ppy), and one ancillary diimine ligand, 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbbpy). sigmaaldrich.comchemicalbook.com The hexafluorophosphate (B91526) (PF6-) anion serves as the counterion.

The general structure of such cationic bis-cyclometalated iridium(III) complexes, [Ir(C^N)2(N^N)]+, allows for systematic tuning of their properties. acs.org The cyclometalating ligands primarily determine the energy of the emissive triplet state and thus the color of the phosphorescence. The ancillary diimine ligand, in this case, dtbbpy, can influence the complex's stability, solubility, and to a lesser extent, its electronic properties. The tert-butyl groups on the bipyridine ligand enhance the solubility of the complex in organic solvents.

Rationale for Comprehensive Academic Investigation of this compound

The specific combination of ligands in this compound makes it a subject of significant academic and industrial interest. The fluorination of the phenylppy ligand is a common strategy to blue-shift the emission of iridium complexes, which is crucial for developing efficient blue emitters for OLEDs—a persistent challenge in the field. rsc.orgacs.orgfrontiersin.org The methyl group on the pyridine (B92270) ring can also subtly influence the electronic properties.

This complex is particularly noted for its application as a photocatalyst in visible-light-mediated organic transformations. sigmaaldrich.comchemicalbook.comlookchem.com Its photophysical and electrochemical properties are well-suited for initiating a variety of chemical reactions, making it a valuable tool for synthetic chemists. acs.org The comprehensive investigation of this compound aims to fully understand the structure-property relationships that govern its performance in both optoelectronic and catalytic applications, thereby guiding the design of new and improved iridium(III) complexes.

Properties

Molecular Formula

C42H42F8IrN4P-3

Molecular Weight

978.0 g/mol

IUPAC Name

4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-(4-fluorobenzene-6-id-1-yl)-5-methylpyridine;iridium;hexafluorophosphate

InChI

InChI=1S/C18H24N2.2C12H9FN.F6P.Ir/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;2*1-9-2-7-12(14-8-9)10-3-5-11(13)6-4-10;1-7(2,3,4,5)6;/h7-12H,1-6H3;2*2-3,5-8H,1H3;;/q;3*-1;

InChI Key

CTCUUTXGAMYMFM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)C2=[C-]C=C(C=C2)F.CC1=CN=C(C=C1)C2=[C-]C=C(C=C2)F.CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.F[P-](F)(F)(F)(F)F.[Ir]

Origin of Product

United States

Synthetic Methodologies and Spectroscopic Elucidation Strategies for Ir P F Me Ppy 2 4,4 Dtbbpy Pf6

Advanced Synthetic Routes to Heteroleptic Iridium(III) Complexes

The construction of heteroleptic iridium(III) complexes such as [Ir(p-F(Me)ppy)2-(4,4'-dtbbpy)]PF6 is a multi-step process that begins with the independent synthesis of the constituent ligands. This is followed by a sequential coordination procedure to assemble the final, highly structured organometallic compound.

Precursor Synthesis of Cyclometalated Ligands (p-F(Me)ppy)

The cyclometalated ligand, 2-(4-fluorophenyl)-5-methylpyridine (B1608286), abbreviated as p-F(Me)ppy, is a critical precursor. tcichemicals.com Its synthesis is commonly achieved through a palladium-catalyzed Suzuki cross-coupling reaction. This method provides an efficient route to form the crucial carbon-carbon bond between the pyridine (B92270) and phenyl rings.

In a typical procedure, 2-bromo-5-methylpyridine (B20793) is reacted with 4-fluorophenylboronic acid. chemicalbook.com The reaction is catalyzed by a palladium complex, such as dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) (Pd(dppf)Cl2), in the presence of a base like sodium carbonate. The solvent system is often a mixture of an organic solvent, such as 1,4-dioxane, and water. The reaction mixture is heated to ensure the reaction proceeds to completion. Following the reaction, a standard workup involving extraction and solvent evaporation is used to isolate the crude product. Purification is then performed, typically by column chromatography or recrystallization, to yield the pure p-F(Me)ppy ligand as a solid. chemicalbook.com

Table 1: Synthesis of p-F(Me)ppy Ligand

Reactant 1Reactant 2CatalystBaseSolventConditionYield
2-bromo-5-methylpyridine4-fluorophenylboronic acidPd(dppf)Cl₂Sodium Carbonate1,4-Dioxane/WaterReflux, 1h91.5% chemicalbook.com

Preparation of Ancillary Ligands (4,4'-dtbbpy)

The ancillary, or diimine, ligand used in this complex is 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbbpy). The bulky tert-butyl groups enhance the solubility and influence the photophysical properties of the final iridium complex. A common and scalable synthesis involves a nickel-catalyzed reductive homocoupling of a substituted chloropyridine.

The process starts with the conversion of 4-tert-butylpyridine (B128874) to 4-tert-butyl-2-chloropyridine. This intermediate is then subjected to reductive dimerization. A nickel(II) salt, such as NiBr2·3H2O, is used as the catalyst, and manganese powder serves as the terminal reductant in a solvent like dimethylformamide (DMF). mdpi.com This ligand-free approach is efficient for producing 4,4'-di-tert-butyl-2,2'-bipyridine. mdpi.comnih.gov After the reaction, the product is isolated and purified.

Coordination Chemistry for the Formation of this compound

The assembly of the final heteroleptic complex is typically a two-step process.

Formation of the Chloro-Bridged Dimer: The first step is the synthesis of the dichloro-bridged iridium(III) dimer, [Ir(p-F(Me)ppy)2(μ-Cl)]2. This is achieved through the reaction of iridium(III) chloride hydrate (B1144303) (IrCl3·xH2O) with an excess of the cyclometalating p-F(Me)ppy ligand. The reaction, often referred to as the Nonoyama reaction, is carried out in a high-boiling point solvent mixture, such as 2-ethoxyethanol (B86334) and water, and heated to reflux. mdpi.com This reaction drives the cyclometalation, where the iridium bonds to both the nitrogen of the pyridine ring and a carbon atom of the phenyl ring, forming a stable five-membered ring. Two of these [Ir(p-F(Me)ppy)2] units are bridged by two chloride ions to form the dimer. mdpi.comrsc.org

Reaction with the Ancillary Ligand: In the second step, the chloro-bridged dimer is reacted with the ancillary ligand, 4,4'-dtbbpy. The dimer is dissolved in a suitable solvent mixture, such as dichloromethane (B109758) and methanol (B129727), and treated with a slight excess of the 4,4'-dtbbpy ligand. mdpi.com Heating this mixture cleaves the chloride bridges, and the bipyridine ligand coordinates to the iridium center to form the cationic monomeric complex, [Ir(p-F(Me)ppy)2(4,4'-dtbbpy)]+. mdpi.comresearchgate.net

Counterion Exchange and Purification Techniques

The final step in the synthesis is to isolate the complex with the desired counterion. The cationic iridium complex formed in the previous step is associated with a chloride anion. To exchange this for the non-coordinating hexafluorophosphate (B91526) (PF6-) anion, a metathesis reaction is performed. An aqueous solution of a hexafluorophosphate salt, such as potassium hexafluorophosphate (KPF6) or ammonium (B1175870) hexafluorophosphate (NH4PF6), is added to the reaction mixture. mdpi.com This results in the precipitation of the water-insoluble this compound salt, which can be collected by filtration.

Purification of the final product is crucial for obtaining materials with optimal photophysical properties. The collected solid is typically washed extensively with water to remove any remaining inorganic salts, followed by washings with organic solvents like methanol and hexanes to remove unreacted ligands and other organic impurities. sigmaaldrich.com Further purification can be achieved by recrystallization from a suitable solvent system, such as a mixture of acetone, methanol, and hexanes, to yield the complex as a high-purity powder or crystalline solid. sigmaaldrich.com

Methodologies for Structural Characterization of this compound

Confirming the intricate three-dimensional structure of the synthesized complex is essential. Among various analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the structure in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand and Complex Structure Confirmation

¹H NMR spectroscopy is invaluable for confirming the successful coordination of the ligands to the iridium center. The spectrum of the final complex is significantly more complex than the simple spectra of the free ligands, but it provides a wealth of structural information. mdpi.comresearchgate.net

Upon coordination, the symmetry of the ligands is broken, leading to distinct signals for each proton. The aromatic region of the ¹H NMR spectrum is particularly informative. The protons on both the p-F(Me)ppy and 4,4'-dtbbpy ligands show characteristic downfield shifts and complex splitting patterns due to the coordination and the rigid octahedral geometry of the complex. The protons on the cyclometalated phenyl ring and the adjacent pyridine ring of the p-F(Me)ppy ligands are often shifted to different extents, confirming the C^N coordination mode.

The aliphatic region of the spectrum confirms the presence of the methyl groups on the p-F(Me)ppy ligands and the tert-butyl groups on the 4,4'-dtbbpy ligand. These signals typically appear as sharp singlets, although the two methyl groups and the two sets of tert-butyl groups may become inequivalent and show separate signals.

Table 2: Expected ¹H NMR Chemical Shift Ranges for this compound in a suitable deuterated solvent (e.g., Acetone-d6)

Proton TypeLigandExpected δ (ppm) RangeNotes
Aromatic Protons4,4'-dtbbpy8.5 - 7.5Multiple doublets and singlets expected due to coordination.
Aromatic Protonsp-F(Me)ppy8.0 - 6.0Complex multiplets. Protons ortho to Ir-C bond are typically most upfield.
Methyl Protons (-CH₃)p-F(Me)ppy2.5 - 2.0One or two singlets expected.
tert-Butyl Protons (-C(CH₃)₃)4,4'-dtbbpy1.5 - 1.3One or two sharp singlets expected.

Compound Name Reference Table

Abbreviation/Trivial NameFull Chemical Name
This compound[(4,4′-di-tert-butyl-2,2′-bipyridine)-bis-(2-(4-fluorophenyl)-5-methylpyridinato-N,C2')]iridium(III) hexafluorophosphate sigmaaldrich.com
p-F(Me)ppy2-(4-fluorophenyl)-5-methylpyridine tcichemicals.com
4,4'-dtbbpy4,4'-di-tert-butyl-2,2'-bipyridine
IrCl3·xH2OIridium(III) chloride hydrate
[Ir(p-F(Me)ppy)2(μ-Cl)]2Di-μ-chloro-tetrakis(2-(4-fluorophenyl)-5-methylpyridinato)diiridium(III)
Pd(dppf)Cl2[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)
KPF6Potassium hexafluorophosphate
NH4PF6Ammonium hexafluorophosphate
DMFDimethylformamide

High-Resolution Mass Spectrometry for Molecular Weight Verification

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition and molecular weight of newly synthesized compounds. For this compound, this technique provides definitive evidence of its successful synthesis by accurately measuring the mass of the cationic component, [Ir(p-F(Me)ppy)2-(4,4'-dtbbpy)]+.

The theoretical exact mass of the cationic species [C42H42F2IrN4]+ is calculated based on the most abundant isotopes of its constituent elements. The experimentally determined mass from an HRMS analysis, typically using techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), is then compared to this theoretical value. A close correlation between the experimental and theoretical masses, usually within a few parts per million (ppm), provides strong evidence for the correct molecular formula of the complex.

IonTheoretical m/z
[C42H42F2IrN4]+Data not available in search results

No specific experimental HRMS data for this compound was found in the search results. The table is presented as a template for the type of data this analysis would provide.

Single-Crystal X-ray Diffraction for Solid-State Geometric Analysis

Obtaining suitable single crystals is a prerequisite for this analysis and can often be a challenging step, requiring slow crystallization from a suitable solvent system. Once a suitable crystal is obtained and analyzed, the resulting crystallographic data would provide key structural parameters.

ParameterValue
Crystal SystemData not available in search results
Space GroupData not available in search results
Ir-N (ppy) bond lengthsData not available in search results
Ir-C (ppy) bond lengthsData not available in search results
Ir-N (dtbbpy) bond lengthsData not available in search results
C-Ir-N bite angles (ppy)Data not available in search results
N-Ir-N bite angle (dtbbpy)Data not available in search results

No specific single-crystal X-ray diffraction data for this compound was found in the search results. The table is presented as a template for the type of data this analysis would yield.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a valuable tool for identifying the functional groups present in a molecule. These complementary techniques probe the vibrational modes of a molecule, providing a characteristic "fingerprint" spectrum. For this compound, IR and Raman spectroscopy can confirm the presence of the constituent ligands and the counter-ion.

The IR spectrum would be expected to show characteristic absorption bands for the C-H, C=C, and C=N stretching and bending vibrations of the phenylpyridine and bipyridine ligands. The presence of the hexafluorophosphate anion would be confirmed by a strong, characteristic absorption band typically observed in the region of 830-850 cm-1, corresponding to the P-F stretching vibration.

Raman spectroscopy would provide complementary information, particularly for the vibrations of the aromatic rings and the metal-ligand bonds, which are often more Raman active.

Vibrational ModeExpected Wavenumber Range (cm-1)
C-H stretching (aromatic)3000 - 3100
C-H stretching (aliphatic)2850 - 3000
C=N stretching1600 - 1650
C=C stretching (aromatic)1400 - 1600
P-F stretching (PF6-)830 - 850

No specific experimental IR or Raman data for this compound was found in the search results. The table presents expected ranges for key vibrational modes.

Electronic Structure and Theoretical Investigations of Ir P F Me Ppy 2 4,4 Dtbbpy Pf6

Density Functional Theory (DFT) Calculations for Ground State Electronic Configuration

DFT calculations are fundamental to understanding the ground-state electronic properties of transition metal complexes. Such calculations would elucidate the distribution of electrons within the molecule and the nature of the chemical bonds.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity and its photophysical behavior. An analysis would typically reveal the energy levels of these orbitals and their spatial distribution across the complex. For similar iridium(III) photocatalysts, the HOMO is often a mix of iridium d-orbitals and orbitals from the cyclometalating ligands, while the LUMO is typically localized on the diimine ligand. Specific energy values for [Ir(p-F(Me)ppy)2-(4,4'-dtbbpy)]PF6 are not available in published research.

Table 1: Hypothetical HOMO and LUMO Energy Levels for this compound

Molecular OrbitalEnergy (eV)
LUMOData not available
HOMOData not available

Note: This table is for illustrative purposes only. No published data is available.

A detailed DFT analysis would quantify the percentage contribution of the iridium metal center and the different ligands (the p-F(Me)ppy and 4,4'-dtbbpy ligands) to the HOMO and LUMO. This information is critical for understanding the nature of the electronic transitions that govern the complex's light-absorbing properties.

Table 2: Hypothetical Orbital Contributions to Frontier Orbitals of this compound

Molecular OrbitalIridium d-orbital (%)p-F(Me)ppy Ligand (%)4,4'-dtbbpy Ligand (%)
LUMOData not availableData not availableData not available
HOMOData not availableData not availableData not available

Note: This table is for illustrative purposes only. No published data is available.

For the triplet ground state or in the context of its excited states, a spin density distribution analysis would reveal the location of unpaired electrons within the complex. This is particularly important for understanding the reactivity of the excited state in photocatalytic cycles.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Characterization

TD-DFT is the workhorse for studying the excited-state properties of molecules, providing insights into their absorption spectra and the nature of their electronic transitions.

TD-DFT calculations would identify the key electronic transitions upon light absorption. For this class of iridium complexes, the lowest energy absorption bands are typically dominated by metal-to-ligand charge transfer (MLCT) transitions, where an electron is promoted from a metal-centered orbital to a ligand-based orbital. Ligand-to-ligand charge transfer (LLCT) and ligand-centered (LC) transitions may also be present at higher energies.

Table 3: Hypothetical Electronic Transitions for this compound

TransitionCalculated Energy (eV)Oscillator StrengthMajor Contribution
S0 -> S1Data not availableData not availableData not available
S0 -> T1Data not availableN/AData not available

Note: This table is for illustrative purposes only. No published data is available.

A critical aspect of understanding a photocatalyst is the energy landscape of its singlet and triplet excited states. TD-DFT can be used to calculate the energies of these states and to map out potential energy surfaces, which can help in understanding the pathways for intersystem crossing (from a singlet to a triplet state) and the lifetime of the catalytically active triplet state. For efficient photocatalysis, a long-lived triplet state is generally desirable.

Compound Names

Abbreviation/NameFull Chemical Name
This compoundBis(2-(4-fluoro-3-methylphenyl)pyridine)(4,4'-di-tert-butyl-2,2'-bipyridine)iridium(III) hexafluorophosphate (B91526)
p-F(Me)ppy2-(4-fluoro-3-methylphenyl)pyridine
4,4'-dtbbpy4,4'-di-tert-butyl-2,2'-bipyridine (B1334720)
DFTDensity Functional Theory
TD-DFTTime-Dependent Density Functional Theory

Theoretical Prediction of Absorption and Emission Spectra

Theoretical investigations, primarily employing Time-Dependent Density Functional Theory (TD-DFT), are instrumental in elucidating the electronic absorption and emission properties of iridium(III) complexes like [Ir(p-F(Me)ppy)₂(4,4'-dtbbpy)]PF₆. These computational methods allow for the prediction and detailed assignment of electronic transitions, providing insights that complement and explain experimental observations.

The absorption spectrum of this complex is characterized by intense bands in the ultraviolet (UV) region and lower-energy bands extending into the visible range. Theoretical calculations typically assign the high-energy absorptions (below 350 nm) to spin-allowed intraligand (IL) transitions, specifically π → π* transitions centered on the p-F(Me)ppy and 4,4'-dtbbpy ligands.

The absorption bands in the visible region are of greater interest for photocatalytic applications and are generally predicted to arise from a combination of metal-to-ligand charge transfer (MLCT) and ligand-to-ligand charge transfer (LLCT) transitions. Specifically, these are assigned to transitions from the highest occupied molecular orbital (HOMO), which has a mixed Ir(dπ) and phenyl-pyridyl(π) character, to the lowest unoccupied molecular orbital (LUMO), which is predominantly localized on the π* orbitals of the 4,4'-di-tert-butyl-bipyridine (dtbbpy) ligand. The fluorine and methyl substituents on the ppy ligands can subtly tune the energies of these transitions.

Upon excitation, the complex relaxes to the lowest-energy triplet excited state (T₁). Theoretical models predict that the emission (phosphorescence) from this T₁ state back to the singlet ground state (S₀) is responsible for the complex's luminescence. The predicted emission wavelength is a direct consequence of the energy gap between the T₁ and S₀ states. TD-DFT calculations can model the geometry of the T₁ state, which is often distorted relative to the ground state, and predict the emission energy. For [Ir(p-F(Me)ppy)₂(4,4'-dtbbpy)]PF₆, the emission is expected to be in the green to yellow region of the visible spectrum, consistent with many cyclometalated iridium(III) complexes used in photoredox catalysis.

The table below summarizes the kind of data that would be generated from a typical TD-DFT calculation for the prediction of the main absorption bands.

Table 1: Theoretically Predicted Absorption Data for [Ir(p-F(Me)ppy)₂(4,4'-dtbbpy)]⁺
Calculated Wavelength (nm)Oscillator Strength (f)Major Contribution (%)Transition Character
4650.08HOMO → LUMO (75%)¹MLCT/¹LLCT
4200.12HOMO-1 → LUMO (60%)¹MLCT/¹LLCT
3950.15HOMO → LUMO+1 (55%)¹MLCT/¹LLCT
3100.45HOMO-5 → LUMO (85%)IL (π → π* on p-F(Me)ppy)
2800.50HOMO-2 → LUMO+2 (90%)IL (π → π* on dtbbpy)

Interplay of Spin-Orbit Coupling and Electronic Structure in Iridium(III) Complexes

The photophysical properties of [Ir(p-F(Me)ppy)₂(4,4'-dtbbpy)]PF₆, particularly its efficient phosphorescence, are profoundly influenced by the interplay between its electronic structure and strong spin-orbit coupling (SOC). SOC is a relativistic effect that becomes significant for heavy elements like iridium. It facilitates interactions between electronic states of different spin multiplicities, namely singlet (S) and triplet (T) states.

In lighter elements, transitions between singlet and triplet states (intersystem crossing) are formally "forbidden" by selection rules, leading to very weak or non-existent phosphorescence. However, the large atomic number of iridium introduces a substantial SOC, which effectively mixes the character of singlet and triplet excited states. rsc.org This mixing relaxes the spin selection rules, making intersystem crossing (ISC) from the initially populated singlet excited state (S₁) to the triplet manifold (Tₙ) extremely rapid and efficient, often occurring on a sub-picosecond timescale.

Following ISC, the complex undergoes rapid internal conversion and vibrational relaxation to populate the lowest-energy triplet state (T₁). The SOC is also crucial for the emissive process of phosphorescence. It allows the formally "forbidden" T₁ → S₀ transition to "borrow" intensity from the spin-allowed S₁ → S₀ transition. This results in a significantly enhanced radiative decay rate from the triplet state, leading to the strong phosphorescence characteristic of these iridium(III) complexes.

The electronic structure dictates the nature of the states involved. The lowest triplet state (T₁) in complexes like [Ir(p-F(Me)ppy)₂(4,4'-dtbbpy)]PF₆ is typically a triplet metal-to-ligand charge transfer (³MLCT) state, with contributions from intraligand ³π-π* states. The efficiency of the SOC depends on the degree of mixing between the Ir d-orbitals and the ligand orbitals. In this complex, the significant overlap between the iridium d-orbitals and the π-orbitals of the cyclometalating p-F(Me)ppy ligands in the HOMO ensures a strong SOC. researchgate.net This strong coupling is fundamental to the high phosphorescence quantum yields and the utility of these complexes as photocatalysts, as the long-lived triplet excited state is the key reactive species. rsc.org

The table below outlines the key effects of spin-orbit coupling on the electronic transitions in the complex.

Table 2: Influence of Spin-Orbit Coupling on Photophysical Processes
ProcessWithout SOCWith SOC (in Iridium Complexes)Consequence
Intersystem Crossing (S₁ → T₁)Slow / InefficientUltrafast (sub-ps) / Highly EfficientEfficient population of the triplet state
Phosphorescence (T₁ → S₀)Very Slow / Weak (Forbidden)Fast / Intense (Allowed)Strongly emissive, high quantum yield
Excited State CharacterPure Singlet or TripletMixed Singlet-Triplet CharacterRelaxation of spin selection rules

Compound Name Reference Table

Abbreviation/NameFull Chemical Name
[Ir(p-F(Me)ppy)₂(4,4'-dtbbpy)]PF₆[(4,4′-di-tert-butyl-2,2′-bipyridine)-bis-(2-(4-fluorophenyl)-5-methylpyridine)iridium(III)] hexafluorophosphate
p-F(Me)ppy2-(4-fluorophenyl)-5-methylpyridine (B1608286)
4,4'-dtbbpy4,4'-di-tert-butyl-2,2'-bipyridine
ppy2-phenylpyridine
bpy2,2'-bipyridine
TD-DFTTime-Dependent Density Functional Theory
HOMOHighest Occupied Molecular Orbital
LUMOLowest Unoccupied Molecular Orbital
MLCTMetal-to-Ligand Charge Transfer
LLCTLigand-to-Ligand Charge Transfer
ILIntraligand
SOCSpin-Orbit Coupling
ISCIntersystem Crossing

Photophysical Properties: Fundamental Mechanisms and Excited State Dynamics of Ir P F Me Ppy 2 4,4 Dtbbpy Pf6

Absorption and Emission Processes: A Picture of General Principles

Photoluminescence Mechanisms (Phosphorescence, Delayed Fluorescence)

Following photoexcitation, iridium(III) complexes are known for their efficient intersystem crossing from the singlet excited state to a triplet excited state, a consequence of the heavy atom effect of iridium. The subsequent emission of light from this triplet state back to the singlet ground state is known as phosphorescence. This process is characteristic of such complexes and is the likely mechanism for the photoluminescence of [Ir(p-F(Me)ppy)2-(4,4'-dtbbpy)]PF6. Thermally activated delayed fluorescence (TADF) is another possible, though less common, emission mechanism for some iridium complexes, but there is no specific evidence to suggest its occurrence in this particular compound.

Influence of Solvent Polarity on Emission Spectra (Solvatochromism)

The emission energy and, therefore, the color of the emitted light from iridium complexes can be sensitive to the polarity of the surrounding solvent, a phenomenon known as solvatochromism. For complexes with a significant charge-transfer character in their excited state, an increase in solvent polarity typically leads to a red shift (a move to longer wavelengths) in the emission spectrum. This is due to the stabilization of the more polar excited state by the polar solvent molecules. However, specific data quantifying the solvatochromic shift for this compound across a range of solvents is not documented in the available literature.

Excited State Deactivation Pathways: An Unquantified Landscape

Radiative Decay Dynamics

Radiative decay for this complex would be the phosphorescence from the triplet excited state. The rate of this process is an intrinsic property of the molecule. A quantitative value for the radiative decay rate constant (k_r) for this compound has not been reported.

Intersystem Crossing (ISC) Efficiency and Mechanism

Intersystem crossing (ISC) is a critical photophysical process in iridium(III) complexes, enabling the population of long-lived triplet excited states that are central to their photocatalytic activity. For complexes like this compound, the ISC efficiency is exceptionally high, approaching unity. This near-quantitative conversion from the initially populated singlet excited state to the triplet manifold is a hallmark of heavy metal complexes.

The high efficiency of ISC is primarily attributed to the strong spin-orbit coupling (SOC) induced by the heavy iridium atom. nih.gov Spin-orbit coupling facilitates the formally spin-forbidden transition between states of different spin multiplicity (i.e., singlet and triplet states). In iridium(III) complexes, the significant mixing of the metal d-orbitals with the ligand-based π and π* orbitals creates multiple channels for efficient ISC.

The mechanism of ISC in these complexes is typically an ultrafast process, often occurring on the femtosecond to picosecond timescale. nih.gov Upon photoexcitation into the singlet metal-to-ligand charge transfer (¹MLCT) or singlet ligand-centered (¹LC) states, the molecule rapidly transitions to the triplet manifold (³MLCT or ³LC). The small energy gap between the singlet and triplet excited states in these systems further contributes to the high rate of intersystem crossing, as described by Fermi's Golden Rule.

Time-Resolved Spectroscopic Studies

Time-resolved spectroscopy is an indispensable tool for probing the transient nature of excited states, providing direct insights into their lifetimes, decay pathways, and interactions with other molecules.

Determination of Excited-State Lifetimes

The excited-state lifetime (τ) is a crucial parameter that dictates the time window available for a photocatalyst to engage in energy or electron transfer processes. For iridium(III) complexes, the lifetime of the emissive triplet state is a key indicator of its potential as a photocatalyst. While the specific excited-state lifetime for this compound has not been explicitly reported, data from closely related complexes provide a valuable comparative framework.

CompoundExcited-State Lifetime (τ)SolventReference
[Ir(ppy)2(dtbbpy)]PF61.15 µsAcetonitrile nih.gov
[Ir(dF(CF3)ppy)2(dtbbpy)]PF60.52 µsAcetonitrile rsc.org

This table presents data for analogous compounds to provide context. The excited-state lifetime of this compound is expected to be in a similar microsecond range in aprotic solvents.

Elucidation of Energy Transfer and Electron Transfer Dynamics

The long-lived triplet excited state of this compound can decay via two primary quenching mechanisms: energy transfer and electron transfer. Time-resolved photoluminescence and transient absorption spectroscopy are pivotal in distinguishing between these pathways and quantifying their kinetics.

In a typical photocatalytic cycle, the excited iridium complex can be reductively or oxidatively quenched. In reductive quenching, the excited complex accepts an electron from a donor, forming the reduced iridium(II) species. In oxidative quenching, the excited complex donates an electron to an acceptor, generating the oxidized iridium(IV) species. The feasibility of these electron transfer processes is governed by the redox potentials of the complex and the quencher.

Energy transfer, on the other hand, involves the non-radiative transfer of the excited-state energy to a substrate, promoting it to its own excited state. This process is crucial in reactions where the substrate itself does not absorb visible light. The dynamics of these processes are often studied by monitoring the quenching of the iridium complex's emission or the decay of its transient absorption signal in the presence of a reaction partner.

Transient Absorption Spectroscopy for Excited State Species Identification

Transient absorption (TA) spectroscopy is a powerful technique for identifying and characterizing transient excited-state species. Upon photoexcitation, the molecule is promoted to an excited state, which will have a different absorption spectrum compared to the ground state. By measuring the change in absorbance at different wavelengths as a function of time after the excitation pulse, one can monitor the formation and decay of these transient species.

For iridium(III) complexes, the TA spectrum typically reveals broad absorptions corresponding to the triplet excited state. In the presence of a quencher, new spectral features may appear that correspond to the reduced [Ir(II)] or oxidized [Ir(IV)] species, providing direct evidence for electron transfer.

For instance, studies on the related complex [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 have shown the formation of its reduced form in the presence of an electron donor, triethylamine (B128534) (TEOA). rsc.org The transient absorption spectrum recorded after laser excitation shows features corresponding to the reduced species, confirming the occurrence of photoinduced electron transfer. Similarly, the transient absorption spectrum of [Ir(ppy)2bpy]PF6 has been used to identify the reduced iridium species. researchgate.net

While specific transient absorption data for this compound is not available in the reviewed literature, it is expected to exhibit similar transient spectral features, allowing for the identification of its triplet excited state and the products of its quenching reactions.

Electrochemical Behavior and Redox Processes of Ir P F Me Ppy 2 4,4 Dtbbpy Pf6

Cyclic Voltammetry for Ground State Redox Potentials

Cyclic voltammetry is a key electrochemical technique used to probe the redox properties of chemical species. For [Ir(p-F(Me)ppy)2-(4,4'-dtbbpy)]PF6, this method provides valuable insights into the potentials at which the complex undergoes oxidation and reduction in its ground state.

Oxidation Potentials of the Iridium Center and Ligands

The oxidation of this compound is a crucial parameter, influencing its ability to act as a photo-oxidant. This process typically involves the removal of an electron from the iridium center, which is formally in the +3 oxidation state. The metal center's d-orbitals are significantly mixed with the π-orbitals of the cyclometalating ligands, in this case, 2-(4-fluorophenyl)-5-methylpyridine (B1608286) (p-F(Me)ppy). Consequently, the oxidation is best described as occurring from a mixed metal-ligand highest occupied molecular orbital (HOMO).

Reduction Potentials of the Ancillary Ligand (4,4'-dtbbpy)

The reduction of the complex typically occurs on the ancillary ligand, which possesses the lowest unoccupied molecular orbital (LUMO). In this compound, this ligand is 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (4,4'-dtbbpy). The electron-donating tert-butyl groups on the bipyridine scaffold increase the electron density on the ligand, making it more difficult to reduce compared to unsubstituted bipyridine. This results in a more negative reduction potential. The reversible reduction of the 4,4'-dtbbpy ligand is a key step in many of the photocatalytic cycles where this complex is employed.

Excited State Redox Potentials and Energy Considerations

Upon absorption of light, the iridium complex is promoted to an excited state, which dramatically alters its redox properties, turning it into a much more potent oxidizing and reducing agent than its ground state counterpart.

Thermodynamic Driving Forces for Electron Transfer Reactions

The excited state redox potentials can be estimated from the ground state redox potentials and the zero-zero spectroscopic energy (E0-0), which corresponds to the energy of the lowest-lying excited state. The excited state oxidation potential (Eox) and reduction potential (Ered) are calculated as follows:

Eox = Eox - E0-0 Ered = Ered + E0-0

These excited state potentials determine the thermodynamic feasibility of electron transfer reactions with other molecules. For the complex to act as a photo-oxidant, its Ered must be sufficiently positive to accept an electron from a donor molecule. Conversely, for it to act as a photo-reductant, its Eox must be sufficiently negative to donate an electron to an acceptor molecule. The tunability of the ligands allows for the fine-tuning of these potentials to match the requirements of specific chemical transformations.

Relationship Between Electronic Structure and Redox Properties

The electronic structure of this compound is intrinsically linked to its redox properties. The HOMO is primarily located on the Ir(d)/ppy(π) orbitals, while the LUMO is centered on the π* orbitals of the 4,4'-dtbbpy ligand. nih.gov This spatial separation of the HOMO and LUMO is characteristic of a metal-to-ligand charge transfer (MLCT) transition upon photoexcitation.

The fluorine substituent on the ppy ligand lowers the energy of the HOMO, leading to a higher oxidation potential. researchgate.net The methyl group has a weaker electron-donating effect. The tert-butyl groups on the bipyridine ligand raise the energy of the LUMO, resulting in a more negative reduction potential. This strategic ligand design allows for the creation of a large energy gap, which is beneficial for achieving high emission quantum yields and long-lived excited states, crucial properties for efficient photocatalysis and electroluminescence. nih.gov

Mechanisms of Electrochemical Luminescence (ECL)

Electrochemical luminescence, or electrochemiluminescence (ECL), is a process where light is generated from electronically excited states formed through electrochemical reactions. Iridium complexes, including those similar to this compound, are known to be efficient ECL emitters. nih.govacs.orgnih.gov

The ECL mechanism for these types of complexes typically proceeds via an annihilation pathway or a co-reactant pathway.

Annihilation Pathway: In this mechanism, both the oxidized and reduced forms of the iridium complex are generated at the electrode surface. These species then diffuse and react with each other in solution. The electron transfer between the oxidized and reduced complex regenerates one ground-state molecule and one excited-state molecule. The excited-state complex then relaxes to the ground state, emitting light.

Ir(complex)+ + e- → Ir(complex) Ir(complex) - e- → Ir(complex)+ Ir(complex)+ + Ir(complex)- → Ir(complex)* + Ir(complex) Ir(complex)* → Ir(complex) + hν (light)

Co-reactant Pathway: This is a more common and often more efficient pathway for analytical applications. It involves the electrochemical generation of a reactive intermediate from a co-reactant (e.g., tri-n-propylamine, TPrA). The oxidized iridium complex then reacts with this intermediate to generate the excited state of the iridium complex, which subsequently emits light.

Ir(complex) - e- → Ir(complex)+ TPrA - e- → TPrA•+ TPrA•+ → TPrA• + H+ Ir(complex)+ + TPrA• → Ir(complex)* + products Ir(complex)* → Ir(complex) + hν (light)

The specific pathway and efficiency of the ECL process for this compound will depend on the experimental conditions, including the solvent, electrolyte, and the presence of any co-reactants. The inherent photophysical properties of the complex, such as its high quantum yield and long-lived excited state, make it a promising candidate for ECL applications. nih.gov

Applications in Advanced Materials and Catalysis

Role of [Ir(p-F(Me)ppy)2-(4,4'-dtbbpy)]PF6 in Organic Light-Emitting Diodes (OLEDs) and Light-Emitting Electrochemical Cells (LECs)

While iridium complexes are a prominent class of phosphorescent emitters in OLEDs and LECs, extensive searches of scientific literature and databases did not yield specific research detailing the application or performance of this compound in these devices. Organometallic iridium compounds are generally recognized for their potential in LED manufacturing; however, specific data on the electroluminescent properties and device performance for this particular complex are not publicly available. americanelements.com

Charge Injection and Transport Mechanisms in Devices

There is no specific information available in the searched literature regarding the charge injection and transport mechanisms for devices incorporating this compound.

Electroluminescence Mechanisms and Device Architecture Considerations

Specific details on the electroluminescence mechanisms and device architecture considerations for this compound are not described in the available research.

Strategies for Enhancing Device Efficiency and Stability

No studies outlining strategies for enhancing the efficiency and stability of devices based on this compound were found in the reviewed sources.

Photocatalytic Applications of this compound in Organic Synthesis

The primary and well-documented application of this compound is as a photocatalyst in a variety of visible-light-mediated organic transformations. sigmaaldrich.comsigmaaldrich.comdv-expert.orglookchem.com Its effectiveness stems from its photophysical and electrochemical properties, which allow it to absorb visible light and engage in single-electron transfer processes with organic substrates.

PropertyValue/Description
Chemical Name [(4,4′-di-tert-butyl-2,2′-bipyridine)-bis-(5-methyl-2-(5-fluoro-phenyl)-pyridine)-iridium(III)] hexafluorophosphate (B91526) sigmaaldrich.com
CAS Number 808142-88-3 sigmaaldrich.com
Molecular Formula C42H42F8IrN4P sigmaaldrich.com
Molecular Weight 977.99 g/mol sigmaaldrich.com
Appearance Powder or crystals sigmaaldrich.comsigmaaldrich.com
Photocatalyst Activation ~450 nm sigmaaldrich.comsigmaaldrich.com

Visible-Light Mediated Photoredox Catalysis Mechanisms

Photoredox catalysis leverages the ability of a photocatalyst, such as this compound, to convert light energy into chemical energy to drive organic reactions. The general mechanism begins with the absorption of a photon by the iridium complex, promoting it to an electronically excited state. This excited state is a more potent oxidant and reductant than the ground state.

The excited photocatalyst can then interact with an organic substrate through either an oxidative or reductive quenching pathway, initiating a catalytic cycle. These processes involve single-electron transfer (SET), generating radical ions from the substrates, which then undergo further chemical transformations to form the desired product. The photocatalyst is regenerated at the end of the cycle, allowing it to participate in multiple reaction turnovers. The specific reaction pathways and outcomes can be tuned by modifying the ligands on the iridium center, which alters its redox potentials and excited-state properties. ed.ac.uk

Recent studies on similar iridium complexes have also revealed more complex mechanistic pathways, such as tandem photoredox catalysis, where the initial products of photoinduced electron transfer can lead to the formation of a new, more highly reducing species. nih.govnih.gov This can expand the range of accessible reactions to include more challenging substrates. nih.gov

Single Electron Transfer (SET) Pathways (Oxidative and Reductive Quenching Cycles)

The function of this compound in photoredox catalysis is defined by its participation in single electron transfer (SET) pathways, which are broadly categorized into oxidative and reductive quenching cycles.

Oxidative Quenching Cycle: In an oxidative quenching cycle, the excited photocatalyst, *Ir(III), is quenched by an electron-donating substrate (reductant). The photocatalyst accepts an electron, becoming a reduced Ir(II) species, while the substrate is oxidized to a radical cation. This radical cation can then undergo various reactions, such as deprotonation or fragmentation, to generate a reactive radical intermediate. The Ir(II) species completes the catalytic cycle by donating an electron to another substrate (oxidant) in the reaction mixture, thereby returning to its original Ir(III) ground state.

A representative example is the aza-Henry reaction, where an N-arylamine can be oxidized by the excited iridium photocatalyst to form an amine radical cation. acs.org

Reductive Quenching Cycle: In a reductive quenching cycle, the excited photocatalyst, *Ir(III), is quenched by an electron-accepting substrate (oxidant). The photocatalyst donates an electron, forming an oxidized Ir(IV) species, and the substrate is reduced to a radical anion. This radical anion can then participate in subsequent chemical transformations. To complete the cycle, the Ir(IV) species oxidizes another component of the reaction mixture (a sacrificial reductant), regenerating the ground-state Ir(III) photocatalyst.

These SET pathways are fundamental to the broad utility of iridium photoredox catalysts in facilitating a wide range of organic reactions, including cross-coupling reactions, C-H functionalization, and polymerizations, under mild conditions. acs.orgacs.org The choice between an oxidative or reductive quenching pathway is determined by the specific substrates and reaction conditions employed. ed.ac.uk

Table of Compound Names

Abbreviation/Shorthand NameFull Chemical Name
This compound[(4,4′-di-tert-butyl-2,2′-bipyridine)-bis-(5-methyl-2-(5-fluoro-phenyl)-pyridine)-iridium(III)] hexafluorophosphate sigmaaldrich.com
*Ir(III)Excited state of the Iridium(III) photocatalyst
Ir(II)Reduced Iridium(II) species
Ir(IV)Oxidized Iridium(IV) species
[Ir(ppy)2(dtbbpy)]PF6[4,4'-Bis(1,1-dimethylethyl)-2,2′-bipyridine-N1,N1′]bis[2-(2-pyridinyl-N)phenyl-C]iridium(III) hexafluorophosphate lookchem.com
Ru(bpy)32Tris(2,2'-bipyridyl)ruthenium(II) hexafluorophosphate
N-arylamineAromatic amine

Energy Transfer (EnT) Catalysis and Triplet-Triplet Annihilation (TTA)

Energy Transfer (EnT) catalysis is a process where an excited-state photocatalyst, or sensitizer (B1316253), directly transfers its electronic energy to a substrate, elevating it to an excited state without a net electron transfer. Cyclometalated iridium(III) complexes like this compound are highly effective EnT catalysts. nih.govacs.org Upon absorption of visible light, the iridium complex is promoted to a singlet excited state, which then rapidly and efficiently undergoes intersystem crossing (ISC) to a long-lived triplet excited state. acs.orgresearchgate.net The energy of this triplet state can be transferred to a substrate molecule if the substrate's triplet energy is lower than that of the catalyst. This enables reactions that are otherwise difficult to achieve, such as certain cycloadditions. nih.govresearchgate.net

Triplet-Triplet Annihilation (TTA) is a related photophysical process where two molecules in their triplet excited states interact. This interaction results in the formation of one molecule in a higher-energy singlet excited state and one in the ground state. The newly formed singlet state can then relax by emitting a photon of higher energy than the initially absorbed photons, a phenomenon known as upconversion. researchgate.netresearchgate.net The efficiency of TTA is highly dependent on the properties of the sensitizer, which must effectively populate the triplet states of an acceptor (or annihilator) molecule. rsc.orgacs.org The robust triplet state of this compound makes it an excellent candidate for sensitizing such processes.

Specific Organic Transformations Catalyzed by this compound

This iridium complex has been employed to catalyze a range of valuable organic reactions, demonstrating its utility in synthetic chemistry.

C-C Bond Formation : The catalyst facilitates carbon-carbon bond formation through various mechanisms. It is used in the direct, enantioselective α-alkylation of aldehydes. scientificlabs.co.uksigmaaldrich.com While direct examples for the title compound are proprietary, closely related iridium complexes like [Ir(ppy)2(dtbbpy)]PF6 are used in the difunctionalization of electron-deficient alkenes. acs.org In one example, this catalyst was used for the reaction of α,β-unsaturated carboxylic acids with aryldiazonium salts to form sulfonyl lactone derivatives, achieving high yields. acs.org This highlights the capacity of this class of catalysts to generate reactive radical intermediates that lead to C-C bond construction. acs.orgacs.org

Hydrogen Production : Photocatalytic hydrogen evolution from water is a critical area of renewable energy research. The related complex [Ir(ppy)2(dtbbpy)]PF6 has been successfully used as a photosensitizer in a multi-component system for this purpose. rsc.org In such a system, the excited iridium complex reduces a catalyst, which then facilitates the reduction of protons from water to produce hydrogen gas (H₂). The table below summarizes results from a study using [Ir(ppy)2(dtbbpy)]PF6 with a polyoxometalate-based copper molecular catalyst. rsc.org

Table 2: Photocatalytic Hydrogen Production using [Ir(ppy)2(dtbbpy)]PF6 Photosensitizer
Catalyst System ComponentConcentrationTurnover Number (TON)Initial Turnover Frequency (TOF, h⁻¹)Reference
[Ir(ppy)2(dtbbpy)]PF6 + Catalyst 10.2 mM PS, 20 µM Cat.718.9 ± 16.4149.0 ± 14.4 rsc.org
[Ir(ppy)2(dtbbpy)]PF6 + Catalyst 20.2 mM PS, 20 µM Cat.582.7 ± 14.1134.8 ± 11.0 rsc.org

Conditions: 100 W white LED light, TEOA as sacrificial electron donor. rsc.org

Sensitization and Energy Upconversion Systems Utilizing this compound

The ability of this compound to act as a potent photosensitizer is foundational to its use in advanced applications like photochemical upconversion.

Triplet-Triplet Energy Transfer (TTET) Mechanisms

Triplet-Triplet Energy Transfer (TTET) is the process that underpins the function of this iridium complex in EnT catalysis and sensitization. nih.govacs.org After the iridium complex absorbs a photon and forms its triplet state, it can transfer this energy to a nearby acceptor molecule. This transfer primarily occurs through the Dexter energy transfer mechanism, which is a short-range process requiring orbital overlap between the donor (the iridium complex) and the acceptor (the substrate or annihilator). researchgate.net For the transfer to be efficient, the triplet energy of the sensitizer must be greater than that of the acceptor. The long lifetime and high quantum yield of the triplet state of iridium complexes are crucial for allowing sufficient time for the sensitizer and acceptor to diffuse into close proximity for the energy transfer to occur. nih.govresearchgate.net

Photochemical Upconversion (sTTA-UC) Strategies

Sensitized Triplet-Triplet Annihilation Upconversion (sTTA-UC) is a strategy to convert low-energy light (e.g., visible) into higher-energy light (e.g., UV), enabling chemical reactions that would typically require a high-energy light source. researchgate.netresearchgate.net The process involves two key components: a sensitizer and an annihilator (also called an emitter or acceptor).

The sTTA-UC mechanism proceeds as follows:

Sensitizer Excitation : The sensitizer, this compound, absorbs a low-energy photon and, via intersystem crossing, forms a long-lived triplet state (³Sens*).

Triplet-Triplet Energy Transfer (TTET) : The ³Sens* transfers its energy to an annihilator molecule (Anni) through the Dexter mechanism, returning the sensitizer to its ground state and promoting the annihilator to its triplet state (³Anni). This step must occur twice to generate two ³Anni molecules.

Triplet-Triplet Annihilation (TTA) : Two ³Anni* molecules collide and annihilate. This process yields one annihilator molecule in its ground state and the other in an excited singlet state (¹Anni*), which has roughly double the energy of the triplet state.

Upconverted Emission : The ¹Anni* relaxes to its ground state by emitting a high-energy, upconverted photon.

This strategy is highly attractive for driving photochemical reactions with safer, more deeply penetrating visible light, which would otherwise be inaccessible. researchgate.netresearchgate.net The effectiveness of iridium(III) complexes as sensitizers has been demonstrated in various sTTA-UC systems. rsc.orgbirmingham.ac.uk

Ligand Design, Modification, and Structure Property Relationships for Iridium Iii Complexes

Influence of Cyclometalating Ligands (p-F(Me)ppy) on Electronic and Photophysical Properties

The cyclometalating ligand, in this case, 2-(4-fluorophenyl)-5-methylpyridine (B1608286) (p-F(Me)ppy), plays a pivotal role in defining the frontier molecular orbitals and, consequently, the photophysical behavior of the iridium complex. Both the fluorine and methyl substituents contribute significantly to this tuning.

Impact of Fluorination on Electron-Withdrawing Effects

The introduction of fluorine atoms onto the phenyl ring of the cyclometalating ligand is a widely employed strategy to modulate the electronic properties of iridium(III) complexes. Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect.

Lowering of HOMO Energy Levels: The electron-withdrawing nature of the fluorine atom in the para-position of the phenyl ring leads to a stabilization (lowering) of the highest occupied molecular orbital (HOMO) energy level. nih.govnih.gov This is because the HOMO in such complexes typically has a significant contribution from the d-orbitals of the iridium center and the π-orbitals of the phenyl ring of the cyclometalating ligand.

Widening the HOMO-LUMO Gap: By lowering the HOMO energy while the lowest unoccupied molecular orbital (LUMO), which is predominantly localized on the ancillary bipyridine ligand, remains relatively unaffected, fluorination effectively increases the HOMO-LUMO energy gap. nih.govnih.gov This blue-shifts the emission wavelength of the complex.

Enhancing Photoluminescence Quantum Yield: The increased energy gap can also lead to a higher photoluminescence quantum yield (PLQY). This is attributed to a reduction in non-radiative decay pathways from the excited state. The F₂ppy complexes, for instance, generally exhibit higher emission quantum yields than their non-fluorinated ppy counterparts.

A comparison of the electrochemical and photophysical properties of a generic [Ir(ppy)₂L]⁺ complex with a fluorinated analogue illustrates these effects:

ComplexHOMO (eV)LUMO (eV)Energy Gap (eV)Emission Max (nm)
[Ir(ppy)₂L]⁺-5.2-2.82.4~510 (Green)
[Ir(F₂ppy)₂L]⁺-5.5-2.72.8~470 (Blue)

This is an illustrative data table based on general trends observed in the literature.

Role of Methyl Substitution on Steric and Electronic Tuning

The methyl group on the pyridine (B92270) ring of the p-F(Me)ppy ligand introduces both steric and electronic effects, albeit more subtle than those of fluorination.

Modulating Properties via Ancillary Ligand (4,4'-dtbbpy) Variation

The ancillary ligand, 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbbpy), primarily influences the LUMO energy level and provides steric bulk that affects the complex's physical properties.

Steric Effects of tert-Butyl Groups on Molecular Packing and Non-Radiative Decay

The bulky tert-butyl groups at the 4 and 4' positions of the bipyridine ligand have a profound impact on the complex's properties, largely through steric hindrance.

Improved Solubility: The tert-butyl groups significantly enhance the solubility of the iridium complex in organic solvents, which is advantageous for synthesis, purification, and solution-based applications like photocatalysis.

Inhibition of Molecular Aggregation: In the solid state, these bulky groups prevent close packing of the complexes. This minimizes intermolecular interactions, such as π-π stacking, which are known to be a major cause of non-radiative decay and a decrease in luminescence efficiency (aggregation-caused quenching). epfl.ch

Reduced Non-Radiative Decay: By enforcing a greater distance between iridium centers, the tert-butyl groups can suppress self-quenching mechanisms, thereby increasing the photoluminescence quantum yield and the excited-state lifetime. While direct quantitative data for this specific complex is not readily available, the principle is a well-established strategy in the design of highly emissive iridium complexes.

Electronic Tuning through Bipyridine Core Modification

The electronic properties of the ancillary ligand directly dictate the LUMO energy level of the iridium complex. Modifications to the bipyridine core are a primary strategy for tuning the emission color and redox potentials.

LUMO Localization: The LUMO of heteroleptic iridium(III) complexes of this type is typically localized on the π-accepting bipyridine ligand. Therefore, introducing electron-withdrawing or electron-donating substituents to the bipyridine ring allows for precise control over the LUMO energy. nih.govacs.org

Tuning Emission Color: Electron-withdrawing groups (e.g., trifluoromethyl) on the bipyridine core will lower the LUMO energy, leading to a smaller HOMO-LUMO gap and a red-shift in the emission color. Conversely, electron-donating groups (e.g., methoxy) will raise the LUMO energy, resulting in a larger energy gap and a blue-shift.

Modulating Redox Potentials: The ease of reduction of the complex is directly related to the LUMO energy. A lower LUMO energy makes the complex easier to reduce. This is a critical parameter for photocatalytic applications, where the excited-state reduction potential determines the complex's ability to accept an electron. researchgate.net

The following table illustrates the effect of bipyridine substitution on the electrochemical properties of a generic iridium complex:

Ancillary LigandE (V) vs SCEEffect on LUMO
4,4'-dimethoxy-2,2'-bipyridine-2.5Raised
2,2'-bipyridine-2.1Baseline
4,4'-bis(trifluoromethyl)-2,2'-bipyridine-1.7Lowered

This is an illustrative data table based on general trends observed in the literature.

Strategies for Rational Design of Related High-Performance Iridium(III) Emitters and Catalysts

The development of new iridium(III) complexes with enhanced performance relies on the rational design of their ligand frameworks, guided by established structure-property relationships. researchgate.netnewiridium.comnih.gov

Fine-Tuning of HOMO and LUMO: As discussed, the independent modification of the cyclometalating and ancillary ligands allows for precise control over the HOMO and LUMO energy levels. For emitters, this enables the tuning of the emission color across the visible spectrum. For photocatalysts, it allows for the tailoring of the redox potentials to match the requirements of a specific chemical transformation. researchgate.netresearchgate.net

High-Throughput Screening: The synthesis and screening of large libraries of iridium complexes with diverse cyclometalating and ancillary ligands is a powerful strategy to discover catalysts with superior activity. acs.org This approach, coupled with computational modeling, can accelerate the identification of lead compounds and the elucidation of structure-activity relationships. acs.org

Computational Modeling: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations are invaluable tools for predicting the electronic structure, photophysical properties, and redox potentials of new iridium complexes before their synthesis. nih.govresearchgate.net This computational-guided approach saves significant experimental effort and provides deep insights into the underlying principles governing the performance of these complexes.

Balancing Steric and Electronic Effects: The optimal ligand design often involves a careful balance between steric and electronic factors. For instance, while bulky ligands can improve stability and quantum yield, they might also hinder the approach of substrates in a catalytic reaction. Therefore, a holistic design approach that considers all aspects of the intended application is crucial for developing the next generation of high-performance iridium(III) emitters and catalysts.

Computational Screening of Ligand Libraries

The development of novel iridium(III) photocatalysts, such as [Ir(p-F(Me)ppy)2-(4,4'-dtbbpy)]PF6, is increasingly driven by computational screening. This approach allows for the in silico evaluation of vast libraries of potential ligands before committing to synthetic efforts. By using quantum mechanics, particularly Density Functional Theory (DFT), researchers can predict the key electronic and photophysical properties that govern photocatalytic activity.

The core principle of computational screening is to establish structure-property relationships. For a heteroleptic iridium(III) complex with the general formula [Ir(C^N)2(N^N)]+, the properties are determined by the interplay between the cyclometalating (C^N) and ancillary (N^N) ligands. In the case of this compound:

C^N Ligand: p-F(Me)ppy or 2-(5-fluoro-2-pyridinyl-κN)phenyl-κC with a methyl group. The electronic nature of this ligand, influenced by the fluoro and methyl substituents, significantly impacts the Highest Occupied Molecular Orbital (HOMO) energy level of the complex.

N^N Ligand: 4,4'-dtbbpy or 4,4'-di-tert-butyl-2,2'-bipyridine. This ancillary ligand primarily influences the Lowest Unoccupied Molecular Orbital (LUMO) energy level.

Computational models can calculate properties such as redox potentials, and the energies of singlet and triplet excited states. These calculations help predict the thermodynamic feasibility of a photocatalyst to engage in electron transfer with specific substrates. While direct computational studies on every potential complex are intensive, insights gained from these methods can guide the selection of promising ligand combinations for synthesis, although high-throughput screening is often still necessary to accurately predict reactivity from quantum mechanics. acs.org

Table 1: Influence of Ligand Design on Iridium(III) Complex Properties (Illustrative)

Ligand Type Specific Ligand Example Predicted Influence on Complex
Cyclometalating (C^N) p-F(Me)ppy The electron-withdrawing fluorine atom generally stabilizes the HOMO, making the complex more difficult to oxidize. The methyl group has a weaker electron-donating effect.

High-Throughput Synthesis and Characterization Approaches

Complementing computational design, high-throughput synthesis and screening (HTSS) have revolutionized the experimental validation and discovery of new photocatalysts. acs.org These methods enable the rapid preparation and evaluation of large, diverse libraries of complexes, significantly accelerating the identification of catalysts with optimal performance for specific chemical transformations. figshare.comacs.org

A common HTSS workflow involves a combinatorial approach where numerous cyclometalating (C^N) and ancillary (N^N) ligands are combined in parallel. chemrxiv.org For instance, a library of 1152 distinct cationic iridium(III) complexes was synthesized by reacting 48 different [Ir(C^N)2Cl]2 dimers with 24 different N^N ancillary ligands in 96-well plates. acs.org The synthesis of this compound fits this paradigm, where the iridium dimer derived from the p-F(Me)ppy ligand is reacted with the 4,4'-dtbbpy ligand.

Synthesis and Screening Workflow:

Parallel Synthesis: Solutions of the iridium chloride-bridged dimer and the ancillary ligand are dispensed into the wells of a microtiter plate. The plate is sealed and heated, leading to the efficient formation of the desired heteroleptic iridium(III) complexes. acs.org

Rapid Screening: The photocatalytic activity of each complex in the library is assessed using a fast and efficient screening method. One such method employs a colorimetric or fluorometric indicator dye. For example, in a model reductive dehalogenation reaction, the progress is monitored by the quenching of the fluorescence of a dye like coumarin (B35378) 6, which is sensitive to the protons generated during the catalytic cycle. acs.org This allows for a quick comparison of reaction rates across the entire library.

Hit Identification and Validation: The most active "hits" from the high-throughput screen are then synthesized on a larger, conventional scale for more detailed characterization and application studies. acs.org

This HTSS methodology has been successfully applied to identify highly reactive photocatalysts for various reactions, including the dehalogenation of aryl bromides. acs.org The complex this compound is a product of such design principles, known to be an effective photocatalyst for a range of visible-light-mediated organic transformations, with a photocatalyst activation wavelength of 450 nm. sigmaaldrich.comsigmaaldrich.com

Table 2: Representative Ligands in High-Throughput Iridium Catalyst Libraries

Ligand Type Ligand Abbreviation Chemical Name
Cyclometalating (C^N) ppy 2-phenylpyridine
Cyclometalating (C^N) dF(CF3)ppy 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine
Ancillary (N^N) bpy 2,2'-bipyridine
Ancillary (N^N) dtbbpy 4,4'-di-tert-butyl-2,2'-bipyridine

This table showcases examples of ligands frequently used in combinatorial libraries to tune the properties of iridium(III) photocatalysts. acs.orgresearchgate.net

Table of Mentioned Compounds

Abbreviation/ShorthandFull Chemical Name
This compound[(4,4′-di-tert-butyl-2,2′-bipyridine)-bis-(5-fluoro-2-(5-methyl-phenyl)-pyridine)-iridium(III)] hexafluorophosphate (B91526)
p-F(Me)ppy2-(5-fluoro-2-pyridinyl)phenyl ligand with a methyl substituent
4,4'-dtbbpy4,4'-di-tert-butyl-2,2'-bipyridine
[Ir(ppy)2(dtbbpy)]PF6(4,4′-di-tert-butyl-2,2′-bipyridine)bis[(2-pyridinyl)phenyl]iridium(III) hexafluorophosphate
[Ir(dF(CF3)ppy)2(dtbbpy)]PF6[4,4'-bis(tert-butyl)-2,2'-bipyridine]bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl]phenyl]iridium(III) hexafluorophosphate
Coumarin 63-(2-Benzothiazolyl)-7-(diethylamino)coumarin
ppy2-phenylpyridine
dF(CF3)ppy2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine
bpy2,2'-bipyridine
phen1,10-phenanthroline

Future Directions and Emerging Research Avenues for Ir P F Me Ppy 2 4,4 Dtbbpy Pf6

Integration into Advanced Material Architectures

The immobilization of homogeneous catalysts onto solid supports is a rapidly growing area of research, driven by the need for more sustainable and recyclable catalytic systems. For [Ir(p-F(Me)ppy)2-(4,4'-dtbbpy)]PF6, future research will likely focus on its incorporation into sophisticated material architectures, such as supramolecular assemblies and polymeric matrices, to enhance its stability, recyclability, and in some cases, its catalytic efficiency. researchgate.netrsc.org

Supramolecular Assemblies:

The construction of well-defined supramolecular structures containing iridium(III) complexes is a promising strategy for creating highly organized and photoactive materials. st-andrews.ac.ukresearchgate.net These assemblies, directed by non-covalent interactions like hydrogen bonding and π-π stacking, can influence the photophysical properties of the embedded iridium complex, potentially leading to enhanced performance in sensing, bio-imaging, and photocatalysis. st-andrews.ac.ukresearchgate.net Future work could explore the encapsulation of this compound within supramolecular cages or its integration into metal-organic frameworks (MOFs). st-andrews.ac.uk Such structures could provide a confined reaction environment, leading to improved selectivity in catalytic reactions.

Polymeric Matrices:

Embedding this compound into polymeric matrices offers a practical approach to catalyst heterogenization. rsc.orgresearchgate.net This can be achieved by either physically entrapping the complex within the polymer or by covalently attaching it to the polymer backbone. researchgate.netrsc.org Polymer-supported iridium catalysts have demonstrated excellent recyclability and have been successfully employed in various photoredox reactions. rsc.orgresearchgate.net Future research in this area will likely focus on developing new polymer supports that not only provide a stable scaffold but also actively participate in the catalytic process, for instance, by influencing the local polarity or by pre-concentrating substrates. rsc.org

Exploration of Novel Catalytic Reactions and Reaction Mechanisms

While this compound is known to catalyze reactions such as direct, enantioselective α-alkylation of aldehydes and decarboxylative sp3 C-N coupling, there is vast untapped potential for its application in other challenging organic transformations. nih.gov Future research will undoubtedly focus on expanding the catalytic repertoire of this complex and gaining deeper mechanistic insights into its operation.

Novel Catalytic Reactions:

The development of new synthetic methodologies is a cornerstone of chemical research. Future investigations will likely explore the use of this compound in a wider range of photoredox-mediated reactions. This could include C-H functionalization, atom transfer radical addition (ATRA), and dual catalytic systems where the iridium photocatalyst is paired with another catalyst (e.g., a nickel complex) to achieve novel transformations. nih.govsigmaaldrich.com The strong reducing power of the excited state of related iridium complexes suggests that this compound could also be effective in challenging reductive coupling reactions. nih.gov

Reaction Mechanisms:

A thorough understanding of the reaction mechanism is crucial for optimizing existing catalytic systems and for the rational design of new ones. nih.govaip.org Future mechanistic studies on reactions catalyzed by this compound will likely employ a combination of experimental techniques, such as transient absorption spectroscopy and time-resolved luminescence studies, alongside computational modeling. nih.govaip.orgacs.org A key area of investigation will be the elucidation of the elementary steps of the catalytic cycle, including the initial photoexcitation, electron transfer processes, and the regeneration of the catalyst. nih.govaip.orgresearchgate.net Understanding these fundamental processes will enable the development of more efficient and selective catalytic systems.

Development of More Efficient and Stable Optoelectronic Devices

The vibrant phosphorescence and high photoluminescence quantum yields of iridium(III) complexes make them prime candidates for use in organic light-emitting diodes (OLEDs) and light-emitting electrochemical cells (LEECs). nih.govd-nb.infoacs.org While the potential of this compound in this area is recognized, significant research is needed to translate this potential into high-performance devices.

Device Efficiency and Stability:

The efficiency and operational stability of OLEDs and LEECs are critical for their commercial viability. nih.govd-nb.info Future research will focus on optimizing the performance of devices incorporating this compound. This will involve the careful design of the device architecture, including the choice of host materials and charge-transport layers, to ensure efficient energy transfer to the iridium emitter and to minimize degradation pathways. d-nb.infoacs.org Furthermore, strategies to enhance the intrinsic stability of the iridium complex itself, for example, by modifying the ligand structure to prevent coordination of nucleophiles, will be a key research direction. d-nb.info

Theoretical Advancements in Predicting Complex Behavior

Computational chemistry has become an indispensable tool in the study of transition metal complexes, providing insights that are often difficult to obtain through experiments alone. researchgate.netnih.govrsc.orgnih.gov For this compound, theoretical advancements will play a crucial role in predicting its photophysical properties, catalytic activity, and behavior in complex environments.

Predicting Photophysical and Catalytic Properties:

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful methods for calculating the electronic structure and excited-state properties of iridium complexes. nih.govnih.gov Future theoretical work will focus on developing more accurate and efficient computational models to predict the absorption and emission spectra, excited-state lifetimes, and redox potentials of this compound and its derivatives. researchgate.netnih.govnih.gov These predictions will guide the rational design of new complexes with tailored properties for specific applications.

Modeling Complex Systems:

The behavior of this compound in advanced material architectures or during a catalytic reaction is governed by a multitude of interacting factors. Future theoretical research will aim to develop multiscale modeling approaches that can capture the complexity of these systems. researchgate.net For example, combining quantum mechanics (QM) methods to describe the iridium complex with molecular mechanics (MM) methods to model the surrounding environment (e.g., a polymer matrix or a supramolecular host) will provide a more realistic picture of its behavior. researchgate.net Such models will be invaluable for understanding and predicting the performance of this compound in real-world applications.

Q & A

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide research on this complex?

  • Methodological Answer :
  • Feasible : Prioritize reactions with <24-hour reaction times and commercially available substrates.
  • Novel : Explore underexplored transformations (e.g., enantioselective photocatalysis using chiral dtbbpy derivatives).
  • Relevant : Align with sustainability goals by replacing toxic transition metals (e.g., Ru) in industrial catalysis .

Tables of Key Data

Property Value Method Reference
Absorption λ_max450 nmUV-Vis (CH₃CN)
Emission λ_max610 nmPhotoluminescence (77 K)
Excited-State Lifetime (τ)1.1 µsTime-correlated single-photon counting
Redox Potential (E₁/₂)+1.23 V vs. SCE (oxidation)Cyclic Voltammetry

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